Ethyl 2-(2-aminobenzoylamino)-benzoate
Description
Ethyl 2-(2-aminobenzoylamino)-benzoate is a benzoate ester derivative featuring a benzoylamino substituent at the 2-position of the aromatic ring and an ethyl ester group. Its synthesis typically involves condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranilate, followed by catalytic hydrogenation (H₂/Pd/C) to reduce the nitro group to an amine. Subsequent cyclization in dimethylformamide (DMF) with FeCl₃ yields the final compound . Structural characterization via ¹H-NMR and ¹³C-NMR confirms the presence of key functional groups, including the NH₂ moiety (δ 5.45 ppm) and ethyl ester protons (δ 1.31 and 4.29 ppm) .
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
ethyl 2-[(2-aminobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-16(20)12-8-4-6-10-14(12)18-15(19)11-7-3-5-9-13(11)17/h3-10H,2,17H2,1H3,(H,18,19) |
InChI Key |
NXFKBDKVFGPTQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-(2-aminobenzoylamino)-benzoate belongs to a broader class of substituted benzoate esters and benzamide derivatives. Below is a comparative analysis with structurally related compounds, emphasizing molecular features, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Positional Isomerism and Reactivity: this compound’s 2-substituted benzoylamino group imposes steric hindrance, influencing cyclization pathways (e.g., benzodiazepine formation) . In contrast, 4-substituted analogs like ethyl 4-(carbamoylamino)benzoate exhibit enhanced hydrogen-bonding capacity due to the para-oriented carbamoyl group, making them potent aquaporin inhibitors .
Functional Group Impact: The primary amine in this compound enables nucleophilic reactivity, critical for heterocyclic ring formation. Comparatively, ethyl 4-(dimethylamino)benzoate’s tertiary amine group enhances electron-donating effects, improving photopolymerization efficiency in resin cements .
Solubility and Physical Properties: Ethyl 2-methoxybenzoate demonstrates superior solubility in ethanol and lower polarity due to the methoxy group, aligning with its use in flavoring agents . In contrast, ethyl 4-(carbamoylamino)benzoate’s polar carbamoyl group reduces lipophilicity, favoring aqueous solubility in biological assays .
Synthetic Complexity: this compound requires multi-step synthesis (condensation, reduction, cyclization), whereas ethyl 2-methoxybenzoate is synthesized via simpler esterification, adhering to JECFA standards .
Structural-Activity Relationships (SAR)
- Substituent Position: Moving the amino or carbamoyl group from the 2- to 4-position (e.g., ethyl 4-(carbamoylamino)benzoate vs. the target compound) alters steric and electronic profiles, affecting biological target engagement .
- Amino Group Substitution: Primary amines (as in the target compound) favor cyclization, whereas tertiary amines (e.g., ethyl 4-(dimethylamino)benzoate) enhance photochemical activity .
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